![molecular formula C2H8ClO4Sb B12546833 Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane CAS No. 142088-10-6](/img/structure/B12546833.png)
Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane is a chemical compound that belongs to the class of organoantimony compounds It is characterized by the presence of a central antimony atom bonded to two hydroperoxy groups, two methyl groups, and one chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane typically involves the reaction of dimethylantimony chloride with hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)2SbCl+2H2O2→Cl[Sb(OOH)2(CH3)2]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane undergoes various chemical reactions, including:
Oxidation: The hydroperoxy groups can participate in oxidation reactions, potentially forming more oxidized antimony species.
Reduction: The compound can be reduced to form lower oxidation state antimony compounds.
Substitution: The chlorine atom can be substituted by other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorine atom under mild conditions.
Major Products:
Oxidation: Formation of higher oxidation state antimony compounds.
Reduction: Formation of lower oxidation state antimony compounds.
Substitution: Formation of new organoantimony derivatives with different functional groups.
Scientific Research Applications
Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique reactivity makes it valuable for the preparation of complex organic molecules.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules and potential use in medicinal chemistry.
Medicine: Research is ongoing to investigate its potential as an antitumor or antimicrobial agent.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane involves its interaction with molecular targets and pathways. The hydroperoxy groups can generate reactive oxygen species (ROS), which can interact with cellular components, leading to oxidative stress and potential therapeutic effects. The antimony center can also coordinate with biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane can be compared with other organoantimony compounds, such as:
Trimethylantimony: Lacks the hydroperoxy groups, making it less reactive in oxidation reactions.
Antimony pentachloride: A higher oxidation state compound with different reactivity and applications.
Dimethylantimony chloride: A precursor in the synthesis of this compound, with different chemical properties.
Properties
CAS No. |
142088-10-6 |
|---|---|
Molecular Formula |
C2H8ClO4Sb |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
chloro-dihydroperoxy-dimethyl-λ5-stibane |
InChI |
InChI=1S/2CH3.ClH.2H2O2.Sb/c;;;2*1-2;/h2*1H3;1H;2*1-2H;/q;;;;;+3/p-3 |
InChI Key |
KDYLBOVVPYTKCE-UHFFFAOYSA-K |
Canonical SMILES |
C[Sb](C)(OO)(OO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


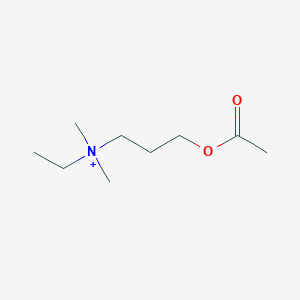
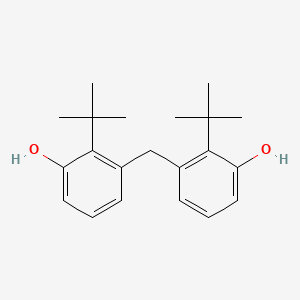
![4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol](/img/structure/B12546752.png)
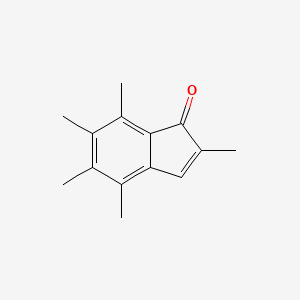
![2-[(Oxomethylidene)sulfamoyl]benzoic acid](/img/structure/B12546767.png)
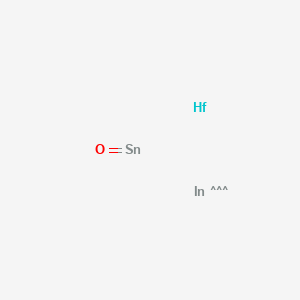
![Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester](/img/structure/B12546773.png)
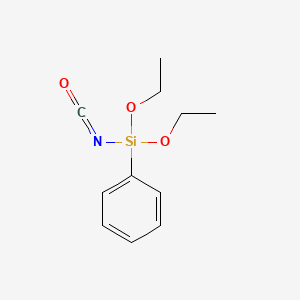
![2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial](/img/structure/B12546785.png)


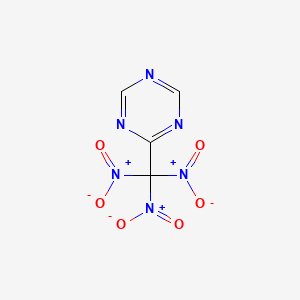

![2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546835.png)
